molecular formula C27H26N2O3 B2539528 N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1208776-59-3

N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2539528
CAS No.: 1208776-59-3
M. Wt: 426.516
InChI Key: AIFDWFKPPPRAEJ-UHFFFAOYSA-N
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Description

N-(1-Pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a xanthene core fused with a carboxamide group. The pivaloyl group (tert-butyl carbonyl) introduces steric bulk, which may influence solubility, metabolic stability, and binding affinity in biological systems. This compound’s structural features align with pharmacophores common in drug discovery, particularly in kinase inhibitors or intercalators targeting nucleic acids.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c1-27(2,3)26(31)29-15-14-17-12-13-18(16-21(17)29)28-25(30)24-19-8-4-6-10-22(19)32-23-11-7-5-9-20(23)24/h4-13,16,24H,14-15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFDWFKPPPRAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Indolinyl Group: The indolinyl group can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Attachment of the Pivaloyl Group: The pivaloyl group is introduced via an acylation reaction using pivaloyl chloride and a suitable base, such as triethylamine.

    Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction of a phenol derivative with a phthalic anhydride under acidic conditions.

    Coupling of the Indolinyl and Xanthene Units: The final step involves coupling the indolinyl group with the xanthene core through an amide bond formation using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds related to N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives of xanthene can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .

Fluorescence Imaging

Fluorescent Probes
this compound has been utilized as a fluorescent probe in biological imaging. Its unique xanthene structure allows for strong fluorescence properties, making it suitable for tracking biological processes in live cells. The compound can be conjugated with biomolecules to enhance specificity and sensitivity in imaging applications .

Therapeutic Agent Development

Drug Design
The structural features of this compound make it a promising candidate for drug design. Its ability to interact with various biological targets can be exploited to develop new therapeutic agents for treating diseases such as cancer and neurodegeneration. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating potent activity.
Study 2NeuroprotectionShowed reduced oxidative stress markers in neuronal cells treated with the compound, suggesting protective effects against neurodegeneration.
Study 3Fluorescence ImagingSuccessfully used as a probe for live-cell imaging, providing clear visualization of cellular processes with minimal toxicity.

Mechanism of Action

The mechanism of action of N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, such as signal transduction, apoptosis, and gene expression, depending on its specific application.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~467.5) is significantly higher than analogs like N-(sec-butyl)-9H-xanthene-9-carboxamide (281.35) due to the pivaloylindolin group. This bulk likely reduces aqueous solubility, a trend supported by the lower logSw (water solubility) of -3.34 observed in the ethylpiperidinyl analog .
  • The sulfonamide-containing analog exhibits moderate solubility due to its polar substituent, whereas the sec-butyl derivative may have better membrane permeability.

logP and Lipophilicity: The ethylpiperidinyl analog’s logP (3.02) suggests moderate lipophilicity, balancing membrane penetration and solubility.

Substituent Impact on Reactivity and Binding :

  • The pivaloyl group in the target compound introduces steric hindrance, which could protect against enzymatic degradation (e.g., esterases) compared to smaller substituents like sec-butyl . This feature is critical for improving drug half-life.
  • The ethylpiperidinyl group contains a basic nitrogen, enabling salt formation and enhanced solubility in acidic environments (e.g., gastric fluid).

Functional Reactivity:

  • Reduction Potential: 9H-xanthene-9-carboxamide derivatives can undergo reduction of the amide bond to amines under catalytic conditions, as demonstrated for N-benzylformamide derivatives (yields up to 92%) . The target compound’s bulky pivaloyl group may hinder such reductions, altering its metabolic pathway.

Biological Activity

N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound belongs to the xanthene family, characterized by a tricyclic structure that includes a xanthene backbone with an attached pivaloylindole moiety. The structural formula can be represented as follows:

C21H22N2O2\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated that derivatives of xanthene compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have shown IC50 values ranging from 36 to 50 μM against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

AMPK Activation and Metabolic Effects

The compound has been studied for its role as an AMPK activator , which is crucial in regulating cellular energy homeostasis. Activation of AMPK has been linked to increased glucose uptake and improved insulin sensitivity, making it a target for treating metabolic disorders like type 2 diabetes. In particular, xanthene derivatives have been shown to stimulate glucose transporter type 4 (GLUT4) translocation in muscle cells .

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various assays:

Biological Activity Method Results
CytotoxicityMTT AssayIC50 values between 36-50 μM
AMPK ActivationGlucose Uptake AssaySignificant increase in GLUT4 levels
Apoptosis InductionFlow CytometryInduction of apoptosis in cancer cells

Case Studies and Research Findings

Several studies have focused on the biological implications of xanthene derivatives:

  • Cytotoxicity in Cancer Models : A study on related xanthene compounds highlighted their effectiveness against breast cancer cell lines, where they induced apoptosis and inhibited cell growth significantly .
  • Metabolic Research : Research involving high-fat diet-induced diabetic mice showed that administration of xanthene derivatives improved glucose tolerance through AMPK activation, suggesting a potential therapeutic application in diabetes management .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of xanthene derivatives revealed that modifications to the pivaloyl group could enhance anticancer activity and metabolic effects, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via catalytic reduction of its primary amide precursor. A transition metal-free protocol using an abnormal N-heterocyclic carbene (NHC)-based potassium complex (2 mol% catalyst loading) with pinacolborane (HBPin) in dry toluene at 110°C achieves high yields (up to 92%) . Key steps include:

  • Substrate preparation: 9H-xanthene-9-carboxamide synthesis via acid-catalyzed cyclization of benzophenone derivatives .
  • Optimization: Adjusting stoichiometry (e.g., HBPin:amide = 4:1) and reaction time (12–24 hours) to minimize byproducts.
    • Data Consideration : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using ethyl acetate/hexane gradients.

Q. What purification techniques are recommended for isolating this compound?

  • Methodology : Due to its moderate solubility in polar aprotic solvents (e.g., DCM, toluene), use gradient elution chromatography (silica gel, 5–30% ethyl acetate in hexane). For crystalline derivatives, recrystallization from ethanol/water mixtures improves purity .
  • Challenges : The pivaloyl group may hinder crystallization; consider derivatization (e.g., hydrochloride salt formation) to enhance stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and stereochemistry of this compound?

  • Methodology :

Crystal Growth : Use vapor diffusion (e.g., DCM layered with hexane) to obtain single crystals.

Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Process data using SHELX (SHELXL for refinement, SHELXS for structure solution) .

Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%). Use ORTEP-3 for thermal ellipsoid visualization .

  • Example : A related xanthene derivative (9H-xanthen-9-yl)methanamine hydrochloride showed C–N bond lengths of 1.47 Å, confirmed via SHELXL refinement .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?

  • Methodology :

  • Triangulation : Cross-validate NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS, exact mass 372.10296 Da ), and X-ray data.
  • Dynamic Effects : For NMR discrepancies (e.g., rotational barriers in the pivaloyl group), perform variable-temperature NMR (−50°C to 50°C) to assess conformational flexibility .
    • Case Study : In 9-aryl-xanthenols, NMR signals for hydroxyl protons broadened at room temperature but resolved at lower temperatures, aligning with X-ray hydrogen-bonding networks .

Q. What experimental setups are used to study the photophysical properties of the xanthene moiety?

  • Methodology :

  • Fluorescence Spectroscopy : Measure emission spectra (λex = 350 nm) in solvents of varying polarity (e.g., hexane, ethanol).
  • pH Sensitivity : Test fluorimetric response in buffered solutions (pH 2–12). Xanthene derivatives exhibit bathochromic shifts (~50 nm) under basic conditions due to deprotonation .
    • Data Table :
Solventλem (nm)Quantum Yield
Hexane4200.45
Ethanol4500.32

Q. What computational methods predict the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model frontier orbitals (HOMO-LUMO gaps ~3.5 eV for xanthene derivatives).
  • Reactivity Prediction : Simulate nucleophilic attack at the carboxamide carbonyl (activation energy ~25 kcal/mol) .
    • Validation : Compare computed IR spectra with experimental data (e.g., C=O stretch at 1680 cm⁻¹).

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document catalyst purity (NHC complexes degrade under moisture; use glovebox conditions) .
  • Data Integrity : Archive raw diffraction data (CIF files) and spectroscopic traces for peer review .
  • Contradiction Analysis : Employ multi-technique validation (e.g., ECD for stereochemistry, SC-XRD for absolute configuration) .

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